molecular formula C13H8N6O B12275249 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine

4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B12275249
M. Wt: 264.24 g/mol
InChI Key: KFEJVIVBLDOQMO-UHFFFAOYSA-N
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Description

4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that contains both triazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves the formation of the triazole and oxadiazole rings followed by their fusion with the pyridine ring. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring . Another approach includes the use of 2-hydrazinopyridine and substituted aromatic aldehydes in a one-pot synthesis to form the triazolopyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as mechanochemical synthesis, which uses azinium-N-imines and nitriles in the presence of copper acetate . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with various receptors and ion channels, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to the presence of both triazole and oxadiazole rings fused with a pyridine ring. This unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H8N6O

Molecular Weight

264.24 g/mol

IUPAC Name

3-pyridin-4-yl-5-([1,2,4]triazolo[4,3-a]pyridin-8-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H8N6O/c1-2-10(12-17-15-8-19(12)7-1)13-16-11(18-20-13)9-3-5-14-6-4-9/h1-8H

InChI Key

KFEJVIVBLDOQMO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=C1)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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